AM-6538

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

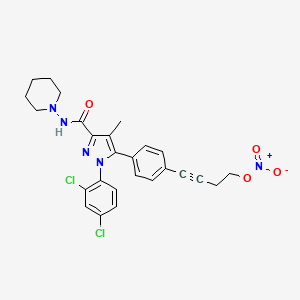

4-[4-[2-(2,4-dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25Cl2N5O4/c1-18-24(26(34)30-31-14-4-2-5-15-31)29-32(23-13-12-21(27)17-22(23)28)25(18)20-10-8-19(9-11-20)7-3-6-16-37-33(35)36/h8-13,17H,2,4-6,14-16H2,1H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXKUWQMQUYUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AM-6538

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-6538 is a potent and long-acting antagonist of the Cannabinoid Receptor 1 (CB1).[1][2] As a structural analog of rimonabant, it has been instrumental in both elucidating the structural biology of the CB1 receptor and in preclinical studies requiring sustained blockade of cannabinoid signaling.[2][3][4] The crystal structure of the human CB1 receptor has been successfully determined in a complex with this compound, providing unprecedented insight into the molecular interactions of antagonists with this important G protein-coupled receptor (GPCR).[1][5][6] This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its binding characteristics, effects on downstream signaling pathways, and the experimental protocols used for its characterization.

Binding Characteristics and Irreversibility

This compound exhibits high affinity for the CB1 receptor and is characterized as a pseudo-irreversible or tight-binding antagonist.[1][2][3] In functional assays, it behaves as a competitive antagonist when co-administered with CB1 agonists.[7] However, its wash-resistant binding properties, demonstrated by the sustained antagonism even after removal of the compound, underscore its long duration of action.[3] This prolonged effect is observed both in vitro and in vivo.[1][3]

Quantitative Binding and Functional Data

The following table summarizes the key quantitative parameters that define the interaction of this compound and the comparator antagonist SR141716A (rimonabant) with the CB1 receptor.

| Compound | Parameter | Value | Species/Cell Line | Assay Type | Reference |

| This compound | ΔpA2 | 0.05 ± 0.08 hour⁻¹ | Human (CHO cells) | Inhibition of forskolin-stimulated cAMP accumulation | [1] |

| SR141716A | ΔpA2 | 0.45 ± 0.10 hour⁻¹ | Human (CHO cells) | Inhibition of forskolin-stimulated cAMP accumulation | [1] |

| This compound | In vivo Antagonism Duration | Up to 7 days | Mouse | THC- and AM4054-induced antinociception | [3] |

| SR141716A | In vivo Antagonism Duration | Effects abate after 2 days | Mouse | CP55,940-mediated behaviors | [1] |

| This compound | In vivo Antagonism Duration | > 7 days (3.2 mg/kg) | Squirrel Monkey | AM4054 drug discrimination | [3] |

Mechanism of Action: Blockade of Downstream Signaling

The CB1 receptor is a Gi/o-coupled GPCR.[1] Agonist binding to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Additionally, agonist binding can promote the recruitment of β-arrestin 2 to the receptor.[1] this compound, as a potent antagonist, effectively blocks these agonist-induced downstream signaling events.[1][7]

Signaling Pathway Diagrams

Caption: Agonist vs. This compound action on CB1 receptor signaling.

Experimental Protocols

Inhibition of Forskolin-Stimulated cAMP Accumulation Assay

This assay quantifies the ability of a compound to block agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

-

Pre-incubation with Antagonist: Cells are washed and then pre-incubated with varying concentrations of this compound or vehicle for a specified duration. For wash-out experiments, the antagonist-containing media is removed, and cells are washed multiple times before proceeding.

-

Agonist and Forskolin (B1673556) Stimulation: Cells are then stimulated with a CB1 receptor agonist (e.g., CP55,940) in the presence of forskolin (an adenylyl cyclase activator) for a defined period.

-

cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a suitable assay kit (e.g., LANCE Ultra cAMP kit).

-

Data Analysis: Data are normalized to the forskolin-only and vehicle control wells. The ability of this compound to reverse the agonist-induced decrease in cAMP is quantified to determine its antagonist potency (e.g., by calculating pA2 values).

Caption: Workflow for cAMP accumulation assay.

β-Arrestin 2 Recruitment Assay

This assay measures the recruitment of β-arrestin 2 to the CB1 receptor upon agonist stimulation, a key step in receptor desensitization and signaling.

Methodology:

-

Cell Line: U2OS cells stably co-expressing the human CB1 receptor fused to a ProLink tag and a β-arrestin 2-enzyme acceptor fusion protein are used.

-

Cell Plating: Cells are plated in 384-well plates.

-

Antagonist Treatment: Cells are treated with varying concentrations of this compound or vehicle.

-

Agonist Stimulation: Following antagonist incubation, cells are stimulated with a CB1 agonist (e.g., CP55,940).

-

Detection: A detection reagent is added, and the plate is incubated in the dark. The recruitment of β-arrestin 2 brings the enzyme donor and acceptor into proximity, generating a chemiluminescent signal.

-

Signal Measurement: The chemiluminescent signal is read on a plate reader.

-

Data Analysis: The antagonist's ability to block the agonist-induced signal is analyzed to determine its potency.

Caption: Workflow for β-arrestin 2 recruitment assay.

In Vivo Antinociception Assay (Mouse Tail-Withdrawal)

This behavioral assay assesses the ability of this compound to block the pain-relieving effects of cannabinoid agonists in live animals.

Methodology:

-

Animal Model: Male mice are used for this assay.

-

Antagonist Pretreatment: Mice are pretreated with a single injection of this compound (e.g., 0.1–10 mg/kg) or vehicle.

-

Time Course: The effects are assessed at various time points after pretreatment (e.g., 1 hour, 2 days, 5 days, 7 days) to determine the duration of action.[1][3]

-

Agonist Administration: At the designated time point, mice are administered a CB1 agonist (e.g., THC or AM4054).

-

Tail-Withdrawal Test: The distal portion of the mouse's tail is immersed in warm water (e.g., 52°C), and the latency to tail withdrawal is measured. A cutoff time is used to prevent tissue damage.

-

Data Analysis: The percentage of maximal possible antinociceptive effect is calculated. The ability of this compound to reduce the agonist's effect is determined by comparing the dose-response curves in vehicle- versus this compound-pretreated animals.

Conclusion

This compound is a powerful pharmacological tool characterized by its high-affinity, pseudo-irreversible antagonism of the CB1 receptor. Its long duration of action, demonstrated both in vitro and in vivo, makes it particularly valuable for studies requiring sustained CB1 receptor blockade. The detailed understanding of its mechanism of action, facilitated by structural and functional studies, provides a solid foundation for its use in research and drug development. The experimental protocols outlined in this guide offer a standardized approach to further investigate the pharmacology of this compound and other CB1 receptor ligands.

References

- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AM6538 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. guidetopharmacology.org [guidetopharmacology.org]

AM-6538: A Technical Guide to a Pseudo-Irreversible CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-6538 is a potent, high-affinity, and long-acting antagonist of the Cannabinoid Receptor Type 1 (CB1).[1][2][3][4][5] Developed as a structural analog of rimonabant, this compound was instrumental in the first crystallization of the human CB1 receptor, providing unprecedented insights into its structure.[3][4][6][7][8] Its unique "wash-resistant" or "pseudo-irreversible" binding characteristics distinguish it from other CB1 antagonists, offering a valuable tool for in vitro and in vivo studies of the endocannabinoid system.[1][2][3] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols, and effects on signaling pathways.

Pharmacological Profile

This compound exhibits high affinity for the CB1 receptor and acts as a competitive antagonist.[1][3] Unlike traditional reversible antagonists like rimonabant, this compound demonstrates wash-resistant binding, suggesting a tight, pseudo-irreversible interaction with the receptor.[1][2][6] This prolonged engagement leads to a long duration of action in vivo, with antagonist effects observed for up to 7 days after a single administration in animal models.[1][2]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with the CB1 receptor.

Table 1: Binding Affinity

| Parameter | Receptor | Value | Species | Assay | Reference |

| Ki | CB1 | 3.4 ± 1.0 nM | Human | Radioligand competition assay ([³H]-CP55,940) | [6] |

| Ki | CB1 (crystallized construct) | 5.1 ± 0.9 nM | Human | Radioligand competition assay ([³H]-CP55,940) | [6] |

Table 2: In Vivo Antagonist Effects in Mice (Warm-Water Tail-Withdrawal Assay)

| Agonist | This compound Pretreatment Dose | Effect on Agonist ED50 | Notes | Reference |

| AM4054 | 0.3 - 10.0 mg/kg | Dose-dependent rightward and downward shift of the dose-effect function. | A 10 mg/kg dose decreased the maximum possible effect. | [1] |

| WIN 55,212 | 0.3 mg/kg | Increased ED50 to 4.0 mg/kg. | [1] | |

| WIN 55,212 | 3.0 mg/kg | A 100 mg/kg dose of WIN 55,212 resulted in only 71% of the maximum possible effect. | Significantly increased the ED50 value. | [1] |

| Δ⁹-THC | 0.1 - 3.0 mg/kg | Dose-dependent rightward and downward shift of the dose-effect function. | This compound was more potent in antagonizing the effects of THC compared to other agonists. | [1] |

Table 3: In Vivo Antagonist Effects in Squirrel Monkeys (Drug Discrimination Assay)

| Agonist | This compound Pretreatment Dose | Duration of Effect | Notes | Reference |

| AM4054 | 3.2 mg/kg | More than 7 days | Dose-related antagonism of discriminative stimulus effects. | [1][2] |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the CB1 receptor, blocking the effects of cannabinoid agonists. CB1 receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.[3] Agonist activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, CB1 receptor activation can modulate ion channels and stimulate various kinase cascades, including the extracellular signal-regulated kinase (ERK) pathway, and promote the recruitment of β-arrestin.[3]

This compound, by binding to the receptor, prevents these agonist-induced signaling events. Its pseudo-irreversible nature leads to a sustained blockade of these pathways.

Caption: this compound blocks agonist-induced CB1 receptor signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CB1 receptor.

-

Membrane Preparation: Membranes are prepared from cells expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).[1][3]

-

Incubation: A fixed concentration of a radiolabeled CB1 agonist (e.g., [³H]-CP55,940) is incubated with the cell membranes in the presence of varying concentrations of this compound.[6]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

To demonstrate wash-resistant binding, a pre-incubation step is included:

-

Membranes are pre-incubated with this compound or a reversible antagonist (e.g., rimonabant).[1][6]

-

The membranes are then washed multiple times to remove any unbound antagonist.[1][6]

-

A radioligand binding assay is then performed as described above. A persistent reduction in radioligand binding in the this compound pre-treated group indicates wash-resistant binding.[6]

Caption: Workflow for a radioligand binding assay to determine this compound affinity.

In Vivo Antinociception Assay (Warm-Water Tail-Withdrawal)

This assay assesses the ability of this compound to antagonize the pain-relieving effects of cannabinoid agonists in mice.[1][2]

-

Animal Acclimation: Male mice are acclimated to the testing environment.

-

Pretreatment: Animals are pretreated with vehicle or varying doses of this compound (e.g., 0.1-10 mg/kg) via intraperitoneal injection.[2]

-

Agonist Administration: After a set pretreatment time (e.g., 1 hour), a cannabinoid agonist (e.g., WIN 55,212, Δ⁹-THC, or AM4054) is administered.[1][2]

-

Nociceptive Testing: At the time of peak agonist effect, the distal portion of the mouse's tail is immersed in warm water (e.g., 52-56°C).

-

Measurement: The latency to tail withdrawal is recorded. A cut-off time is used to prevent tissue damage.

-

Data Analysis: The percentage of maximal possible antinociceptive effect is calculated. Dose-effect curves are generated to determine the ED50 of the agonist in the presence and absence of this compound.

In Vivo Drug Discrimination Assay

This assay evaluates the ability of this compound to block the subjective effects of a cannabinoid agonist in trained animals, such as squirrel monkeys.[1][2]

-

Animal Training: Animals are trained to discriminate between a specific CB1 agonist (e.g., AM4054) and vehicle in a two-lever operant conditioning chamber.[1][2] Correct lever presses are reinforced (e.g., with a food reward).

-

Pretreatment: Once stable discrimination is achieved, animals are pretreated with vehicle or this compound.

-

Test Session: During test sessions, the effects of various doses of the training agonist are evaluated after pretreatment.

-

Measurement: The percentage of responses on the drug-appropriate lever is recorded.

-

Data Analysis: Dose-response curves are constructed to assess the antagonist effects of this compound, observed as a rightward and/or downward shift in the agonist's dose-response curve.

Synthesis and Structure

This compound is a synthetic analog of rimonabant.[1] Its synthesis involves the modification of the 5-phenyl ring of a precursor molecule to introduce an acetylenic chain, which is thought to contribute to its high affinity and pseudo-irreversible binding.[6][9] The successful co-crystallization of this compound with the human CB1 receptor has been pivotal in elucidating the ligand-binding pocket and the overall structure of the receptor.[6][7][8]

Conclusion

This compound is a unique and powerful tool for cannabinoid research. Its high affinity, pseudo-irreversible binding, and long-lasting in vivo activity make it particularly useful for studies requiring sustained CB1 receptor blockade.[1][2][3] The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals interested in utilizing this compound to explore the therapeutic potential and physiological roles of the CB1 receptor.

References

- 1. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Structure of the Human Cannabinoid Receptor CB1 – Center for Drug Discovery [cdd.neu.edu]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

AM-6538: A Technical Guide to a High-Affinity, Irreversible CB1 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AM-6538 is a potent, high-affinity, and pseudo-irreversible antagonist of the cannabinoid receptor type 1 (CB1). A structural analog of the well-characterized antagonist rimonabant (B1662492), this compound has been instrumental in the structural elucidation of the human CB1 receptor. Its unique wash-resistant binding properties and long-lasting in vivo activity make it a valuable tool for studying the endocannabinoid system and for the development of novel therapeutics targeting the CB1 receptor for conditions such as obesity, metabolic disorders, and addiction. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, and key experimental data and protocols.

Chemical Properties and Synthesis

This compound, with the IUPAC name 4-(4-(1-(2,4-dichlorophenyl)-4-methyl-3-(piperidin-1-ylcarbamoyl)-1H-pyrazol-5-yl)phenyl)but-3-yn-1-yl nitrate (B79036), is a synthetic organic compound.[1] Its structure is characterized by a central pyrazole (B372694) core, substituted with a 2,4-dichlorophenyl group, a piperidin-1-ylcarbamoyl moiety, and a phenylbutynyl nitrate side chain. This intricate structure is crucial for its high-affinity interaction with the CB1 receptor.

Synthesis Overview: The synthesis of this compound originates from the rimonabant analog, AM251. The process involves the functionalization of the iodo substituent at the para position of the 5-phenyl ring of AM251. An acetylenic chain containing four carbons is introduced, and a nitrate group is added at the omega carbon. This strategic modification was designed to enhance the compound's ability to stabilize the ligand-receptor complex, which was a key factor in successfully determining the crystal structure of the CB1 receptor.[1]

Mechanism of Action

This compound functions as a competitive antagonist and inverse agonist at the CB1 receptor.[2] The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the inhibitory Gαi/o protein pathway. Activation of the CB1 receptor by agonists, such as the endogenous cannabinoid anandamide (B1667382) or the psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, agonist binding can trigger the recruitment of β-arrestin 2, leading to receptor desensitization and internalization.

This compound competitively binds to the orthosteric site of the CB1 receptor, preventing the binding of agonists and thereby blocking their downstream signaling effects. Its "pseudo-irreversible" or "wash-resistant" nature is attributed to its tight binding and slow dissociation from the receptor.[2] This prolonged receptor occupancy results in a long-lasting antagonist effect both in vitro and in vivo.

Signaling Pathway of CB1 Receptor and Inhibition by this compound

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Activity

| Parameter | Value | Assay | Radioligand/Agonist | Cell Line | Reference |

| Ki | 3.4 ± 1.0 nM | Radioligand Competition Assay | [³H]-CP55,940 | CHO cells expressing hCB1 | [1] |

| pA₂ | 9.5 (9.3–9.9) | cAMP Accumulation Assay | CP55,940 | CHO cells expressing hCB1 | [2] |

| pA₂ | 9.2 | cAMP Accumulation Assay | THC | CHO cells expressing hCB1 | [2] |

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki indicates higher affinity. pA₂: A measure of the potency of an antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Table 2: In Vivo Antagonist Activity in Mice

| Agonist Challenged | This compound Dose (mg/kg, i.p.) | Effect | Duration of Action | Assay | Reference |

| CP55,940 (1 mg/kg) | 3 | Blockade of catalepsy, hypothermia, and antinociception | Up to 5 days | Bar-holding, rectal temperature, tail-immersion | [2] |

| THC | 0.3, 3.0, 10 | Antagonism of antinociception | Up to 7 days | Warm-water tail-withdrawal | [3] |

| WIN 55,212 | 0.3, 3.0 | Antagonism of antinociception | - | Warm-water tail-withdrawal | [3] |

| AM4054 | 0.3 - 10 | Antagonism of antinociception | Up to 7 days | Warm-water tail-withdrawal | [3] |

Table 3: In Vivo Antagonist Activity in Squirrel Monkeys

| Agonist Challenged | This compound Dose (mg/kg) | Effect | Duration of Action | Assay | Reference |

| AM4054 | 3.2 | Antagonism of discriminative stimulus effects | More than 7 days | Drug Discrimination | [3] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human CB1 receptor.

-

Competition Binding: A fixed concentration of a radiolabeled CB1 agonist, such as [³H]-CP55,940, is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

General Protocol:

-

Cell Culture: CHO cells stably expressing the human CB1 receptor are cultured in appropriate media.

-

Pre-treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Stimulation: The adenylyl cyclase activator, forskolin, is added to stimulate cAMP production. Simultaneously, a CB1 agonist (e.g., CP55,940 or THC) is added to inhibit this forskolin-stimulated cAMP accumulation.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or chemiluminescent readout.

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is quantified. The pA₂ value is determined by Schild analysis to quantify the potency of this compound as an antagonist.

Workflow for cAMP Accumulation Assay

β-Arrestin 2 Recruitment Assay

Objective: To measure the ability of this compound to block agonist-induced recruitment of β-arrestin 2 to the CB1 receptor.

General Protocol:

-

Assay Principle: This assay often utilizes a protein-fragment complementation assay, such as the PathHunter assay. The CB1 receptor is tagged with one fragment of an enzyme (e.g., β-galactosidase), and β-arrestin 2 is tagged with the complementary fragment.

-

Cell Treatment: Cells expressing the tagged proteins are treated with a CB1 agonist in the presence or absence of this compound.

-

Recruitment and Signal Generation: Agonist-induced recruitment of β-arrestin 2 to the receptor brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme.

-

Detection: A substrate is added that is converted by the active enzyme into a chemiluminescent product. The light output is measured using a luminometer.

-

Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the agonist-induced chemiluminescent signal.

In Vivo Warm-Water Tail-Withdrawal Assay (Mice)

Objective: To evaluate the antagonist effect of this compound on cannabinoid-induced antinociception.

General Protocol:

-

Animal Acclimation: Male mice are acclimated to the testing environment.

-

Baseline Measurement: The baseline latency for the mouse to withdraw its tail from warm water (e.g., 52°C) is recorded. A cut-off time is set to prevent tissue damage.[4]

-

This compound Administration: Mice are pre-treated with a single intraperitoneal (i.p.) injection of this compound at various doses.

-

Agonist Challenge: At different time points after this compound administration (e.g., 1 hour, 2 days, 5 days, 7 days), mice are challenged with an i.p. injection of a CB1 agonist (e.g., THC, WIN 55,212, or AM4054).

-

Post-treatment Measurement: The tail-withdrawal latency is measured again at the time of expected peak agonist effect.

-

Data Analysis: The percentage of maximal possible antinociceptive effect is calculated. The ability of this compound to block the agonist-induced increase in tail-withdrawal latency is determined.

Drug Discrimination Study (Squirrel Monkeys)

Objective: To assess the long-lasting antagonist effects of this compound on the subjective effects of a CB1 agonist.

General Protocol:

-

Training: Male squirrel monkeys are trained to discriminate between an injection of a CB1 agonist (e.g., AM4054) and vehicle. This is typically done in an operant chamber with two levers, where pressing the correct lever after the corresponding injection is rewarded (e.g., with food).

-

This compound Administration: Once the monkeys have learned to reliably discriminate between the drug and vehicle, they are treated with this compound.

-

Generalization Testing: At various time points after this compound administration, the monkeys are tested with different doses of the training agonist to see which lever they press.

-

Data Analysis: The percentage of responses on the drug-appropriate lever is recorded. A rightward shift in the dose-response curve for the agonist indicates that a higher dose of the agonist is required to produce the same discriminative stimulus effect, demonstrating the antagonist action of this compound.

Conclusion

This compound is a powerful research tool for investigating the pharmacology and therapeutic potential of the CB1 receptor. Its high affinity, pseudo-irreversible antagonism, and long duration of action in vivo provide a unique profile for studying the consequences of sustained CB1 receptor blockade. The data and protocols summarized in this guide offer a technical foundation for scientists and researchers working with this important compound. Further research into its detailed pharmacokinetic profile and the development of a scalable synthesis protocol will be crucial for its potential translation into clinical applications.

References

- 1. Buy 4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate [smolecule.com]

- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hot Water Tail Immersion Test [protocols.io]

The Discovery and Synthesis of AM-6538: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-6538 is a potent and long-acting antagonist of the cannabinoid receptor 1 (CB1), a G protein-coupled receptor highly expressed in the central nervous system.[1][2] Its development as a high-affinity, irreversible antagonist has been instrumental in the structural elucidation of the human CB1 receptor.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and Rationale

This compound was developed as a tool to stabilize the CB1 receptor for crystallographic studies.[3][4][5] The design strategy involved strategic modifications of the well-known CB1 antagonist, rimonabant (B1662492).[3][4] Specifically, the 5-phenyl ring substituent of rimonabant was functionalized with an acetylenic chain to enhance its affinity and create a "tight-binding" or "pseudo-irreversible" interaction with the receptor.[3][6] This prolonged engagement was crucial for forming a stable ligand-receptor complex amenable to crystallization, ultimately leading to the determination of the high-resolution crystal structure of the human CB1 receptor in complex with this compound.[1][2][3]

Synthesis of this compound

The synthesis of this compound, chemically described as [4-(4-(1-(2,4-dichlorophenyl)-4-methyl-3-(piperidin-1-ylcarbamoyl)-1H-pyrazol-5-yl)phenyl)but-3-yn-1-yl nitrate], originates from the modification of AM251, a rimonabant analogue.[4][6] The core of the synthesis involves the functionalization of an iodo substituent at the para position of the 5-phenyl ring of the rimonabant scaffold with a four-carbon acetylenic chain that is terminally substituted.[3]

General Synthetic Scheme:

While the detailed, step-by-step synthesis is proprietary to the synthesizing laboratories, the general approach involves:

-

Starting Material: A rimonabant-like precursor containing an iodo-aryl group.

-

Sonogashira Coupling: The key step involves a palladium-catalyzed cross-coupling reaction (Sonogashira coupling) between the iodo-aryl precursor and a suitable butyne derivative.

-

Functional Group Manipulation: Subsequent steps involve the introduction of the terminal nitrate (B79036) group on the acetylenic chain.

-

Purification: The final compound is purified using standard chromatographic techniques.

All reagents and solvents for the synthesis are commercially available from suppliers like Sigma-Aldrich, TCI Chemicals, and Fisher Scientific.[3] Characterization of the final product and intermediates is performed using techniques such as 1H NMR and 13C NMR spectroscopy.[3]

Pharmacological Profile

This compound is characterized as a high-affinity, competitive, and irreversible or pseudo-irreversible antagonist of the CB1 receptor.[1][6]

In Vitro Pharmacology

This compound demonstrates potent antagonism in various cellular signaling assays. It competitively inhibits the effects of CB1 agonists, such as CP55,940 and THC, on forskolin-stimulated cAMP accumulation and β-arrestin 2 recruitment.[1] Its binding to the CB1 receptor is described as "wash-resistant," indicating a very slow dissociation rate and contributing to its long duration of action.[6]

Table 1: In Vitro Activity of this compound

| Assay Type | Agonist Challenged | Cell Line | Effect of this compound | Reference |

| cAMP Accumulation | CP55,940, THC | HEK-293 | Competitive Inhibition | [1][6] |

| β-arrestin 2 Recruitment | CP55,940, THC | - | Competitive Inhibition | [1][6] |

| Radioligand Displacement | [3H]CP55,940 | CHO | High Affinity Binding | [7] |

| GTPγS-binding | CP 55,940 | - | Competitive Inhibition | [6] |

In Vivo Pharmacology

In vivo studies in mice and squirrel monkeys have confirmed the long-lasting antagonist effects of this compound. A single injection of this compound can block the behavioral effects of CB1 agonists for up to 7 days.[1][6][8] This is in stark contrast to the reversible antagonist SR141716A (rimonabant), whose effects dissipate within 2 days.[1]

Table 2: In Vivo Effects of this compound in Mice

| Agonist | Behavioral Effect | This compound Dose (mg/kg) | Duration of Antagonism | Reference |

| CP55,940 | Catalepsy, Hypothermia, Antinociception | 3 | Up to 5 days | [1] |

| THC | Antinociception, Drug Discrimination | 0.1-10 | Up to 7 days | [6][8] |

| WIN 55,212-2 | Antinociception | 0.1-10 | Up to 7 days | [6][8] |

| AM4054 | Antinociception | 0.1-10 | Up to 7 days | [6][8] |

Table 3: In Vivo Effects of this compound in Squirrel Monkeys

| Agonist | Behavioral Effect | This compound Dose (mg/kg) | Duration of Antagonism | Reference |

| AM4054 | Drug Discrimination | 3.2 | More than 7 days | [6][8] |

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for the CB1 receptor.

-

Methodology:

-

Membranes from Chinese hamster ovary (CHO) cells stably expressing the human CB1 receptor are prepared.

-

Membranes are incubated with a radiolabeled CB1 agonist, such as [3H]CP55,940, in the presence of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.

-

After incubation, the membranes are washed to remove unbound radioligand.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The Ki (inhibition constant) is calculated from the IC50 (half-maximal inhibitory concentration) values obtained from competitive binding curves.[7]

-

cAMP Accumulation Assay

-

Objective: To assess the functional antagonism of this compound on Gi/o-coupled signaling.

-

Methodology:

-

HEK-293 cells expressing the human CB1 receptor are used.

-

Cells are pre-treated with varying concentrations of this compound.

-

Adenylate cyclase is stimulated with forskolin.

-

The cells are then challenged with a CB1 agonist (e.g., CP55,940).

-

The intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) are measured, typically using a commercially available assay kit (e.g., HTRF).

-

The ability of this compound to block the agonist-induced inhibition of cAMP accumulation is quantified.[1]

-

In Vivo Behavioral Assays (Mouse Model)

-

Objective: To evaluate the antagonist effects of this compound on cannabinoid-induced behaviors in mice.

-

Animals: Male CD-1 mice are typically used.[6]

-

Drug Administration: this compound and cannabinoid agonists are prepared in a vehicle solution (e.g., 5% ethanol, 5% Emulphor-620, and 90% saline) and administered via injection.[6]

-

Catalepsy Assessment (Bar Test):

-

Mice are pre-treated with this compound or vehicle.

-

At specified time points (e.g., 1 hour, 2 days, 5 days), they are challenged with a CB1 agonist like CP55,940.

-

Catalepsy is assessed by placing the mouse's forepaws on a raised bar and measuring the time until it moves.[1]

-

-

Antinociception Assessment (Tail-Withdrawal Assay):

-

The distal portion of the mouse's tail is immersed in warm water (e.g., 52°C).

-

The latency to withdraw the tail is measured as an index of nociception.

-

The effect of this compound on agonist-induced increases in tail-withdrawal latency is determined.[6]

-

Signaling Pathways and Experimental Workflows

This compound exerts its effects by blocking the canonical signaling pathways of the CB1 receptor. The CB1 receptor is a Gi/o-coupled GPCR.[1] Upon activation by an agonist, it initiates a signaling cascade that includes the inhibition of adenylate cyclase, leading to decreased cAMP production, and the modulation of ion channels.[1][9] this compound, as a competitive antagonist, prevents these downstream effects.

CB1 Receptor Signaling Pathway

Caption: CB1 Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow for In Vivo Antagonism Study

Caption: Workflow for In Vivo Antagonist Characterization of this compound.

Conclusion

This compound represents a significant advancement in the study of the cannabinoid system. Its unique properties as a high-affinity, long-acting, irreversible antagonist have not only facilitated the landmark structural determination of the CB1 receptor but also provide a valuable pharmacological tool for probing the in vivo roles of the CB1 receptor. The detailed understanding of its synthesis, pharmacology, and interaction with the CB1 signaling pathway is crucial for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are exploring the therapeutic potential of modulating the endocannabinoid system.

References

- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AM6538 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Cannabinoid receptor structure revealed | National Institutes of Health (NIH) [stagetestdomain3.nih.gov]

- 6. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

AM-6538: A Technical Whitepaper on its Biological Activity and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biological activity of AM-6538, a potent and long-acting antagonist of the Cannabinoid Receptor 1 (CB1). This compound has emerged as a critical tool in cannabinoid research, facilitating the study of CB1 receptor function and aiding in the characterization of cannabinoid agonists. Its unique pseudo-irreversible binding properties and in vivo efficacy make it a subject of significant interest in pharmacology and drug development.

Core Biological Profile

This compound is a structural analog of rimonabant (B1662492) and functions as a high-affinity, pseudo-irreversible antagonist of the CB1 receptor.[1][2] Its "wash-resistant" binding characteristic signifies a tight and prolonged interaction with the receptor, leading to a long duration of action in vivo.[1][3] This extended activity has been demonstrated to last for up to seven days following a single administration in animal models.[1][3] The primary mechanism of action of this compound is the competitive inhibition of CB1 receptor activation by cannabinoid agonists.[4] This blockade prevents the downstream signaling cascades typically initiated by receptor activation.

The enduring antagonist effects of this compound have proven instrumental in studies aimed at determining the relative efficacies of various cannabinoid agonists.[1][5] By producing a long-lasting reduction in the available CB1 receptor reserve, this compound allows for a more precise characterization of agonist activity.[1][6]

Quantitative Analysis of Biological Activity

The following tables summarize the key quantitative data regarding the in vivo antagonist effects of this compound.

| Parameter | Agonist | Species | Assay | This compound Dose (mg/kg) | Effect | Reference |

| Antagonism | AM4054 | Mouse | Antinociception | 0.3 - 10.0 | Dose-dependent rightward and downward shift of the agonist dose-effect function.[1] | [1] |

| Antagonism | THC | Mouse | Antinociception | 0.1 - 3.0 | Dose-dependent rightward and downward shift of the agonist dose-effect function.[1] | [1] |

| Antagonism | WIN 55,212 | Mouse | Antinociception | 0.3, 3.0 | Dose-dependent rightward and downward shift of the agonist dose-effect function.[1] | [1] |

| Duration of Action | THC, AM4054 | Mouse | Antinociception | 10 | Antagonism lasted up to 7 days.[1][3] | [1][3] |

| Antagonism | AM4054 | Squirrel Monkey | Drug Discrimination | 3.2 | Antagonism endured for more than 7 days.[1][3] | [1][3] |

| Antagonism | CP55,940 | Mouse | Catalepsy, Hypothermia, Antinociception | 3 | Blocked agonist-mediated behaviors for up to 5 days.[4][7] | [4][7] |

Signaling Pathways

This compound, as a CB1 receptor antagonist, prevents the G-protein-coupled signaling cascade initiated by the binding of agonists such as endocannabinoids (e.g., anandamide) or phytocannabinoids (e.g., THC). The CB1 receptor is primarily coupled to the inhibitory G-protein, Gi/o. Upon agonist binding, this coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[8] Furthermore, CB1 receptor activation can modulate other signaling pathways, including mitogen-activated protein kinases (MAPK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways.[8] By blocking the initial agonist binding, this compound effectively inhibits these downstream signaling events.

Experimental Methodologies

Detailed protocols for key in vivo experiments are outlined below.

Warm-Water Tail-Withdrawal Assay (Antinociception in Mice)

This assay is used to assess the antinociceptive effects of cannabinoid agonists and their antagonism by this compound.[1]

-

Subjects: Male CD-1 mice are used for these studies.[1]

-

Procedure:

-

Mice are habituated to the experimental procedure prior to testing.[1]

-

A baseline tail-withdrawal latency is determined by immersing the distal portion of the tail in warm water (typically 52-56°C). The time taken for the mouse to withdraw its tail is recorded. A cut-off time is established to prevent tissue damage.

-

Mice are pretreated with either vehicle or varying doses of this compound (e.g., 0.1-10 mg/kg) via intraperitoneal (IP) injection.[1][3]

-

After a specified pretreatment time (e.g., 1 hour), a cannabinoid agonist (e.g., THC, WIN 55,212, or AM4054) is administered.[1][3]

-

Tail-withdrawal latencies are measured again at various time points post-agonist administration.

-

The data is typically expressed as the percentage of maximum possible antinociceptive effect.

-

Drug Discrimination Assay (in Squirrel Monkeys)

This behavioral assay is employed to determine if a novel compound produces subjective effects similar to a known drug.[1]

-

Subjects: Male squirrel monkeys are trained to discriminate a specific cannabinoid agonist (e.g., AM4054) from vehicle.[1]

-

Apparatus: A chamber equipped with two levers and associated stimulus lights.

-

Procedure:

-

Training Phase: Monkeys are trained to press one lever after receiving an injection of the training drug (e.g., AM4054) and the other lever after receiving a vehicle injection. Correct responses are reinforced with a food reward.

-

Testing Phase:

-

To test the antagonist effects of this compound, monkeys are pretreated with the compound at various doses.[1]

-

Following the pretreatment period, different doses of the training agonist are administered.

-

The percentage of responses on the drug-appropriate lever is measured to generate a dose-response curve for the agonist in the presence and absence of the antagonist. A rightward and/or downward shift in the dose-response curve indicates antagonism.[1]

-

-

In Vitro Assays

This compound has been characterized in several in vitro assays to elucidate its mechanism of action at the CB1 receptor. These include:

-

cAMP Inhibition Assays: These assays measure the ability of a compound to inhibit the production of cyclic AMP, typically stimulated by forskolin. This compound has been shown to be a competitive inhibitor in these assays.[1][4]

-

β-Arrestin Recruitment Assays: These assays assess the recruitment of β-arrestin to the CB1 receptor upon ligand binding, a key step in receptor desensitization and internalization. This compound also acts as a competitive antagonist in this pathway.[1][4]

-

GTPγS-Binding Assays: This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the receptor of interest. This compound competes with agonists in this assay.[1]

Conclusion

This compound is a powerful pharmacological tool characterized by its high affinity and long-lasting, pseudo-irreversible antagonism of the CB1 receptor. Its utility has been demonstrated in a variety of in vitro and in vivo models, where it has been instrumental in elucidating the pharmacology of the endocannabinoid system. The detailed understanding of its biological activity, as presented in this guide, provides a solid foundation for researchers and drug development professionals to leverage this unique compound in their scientific pursuits. The long-acting nature of this compound offers a distinct advantage for studies requiring sustained blockade of CB1 receptors, opening new avenues for investigating the chronic effects of endocannabinoid system modulation.

References

- 1. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacology of AM-6538: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-6538 is a potent, high-affinity, and irreversible antagonist of the cannabinoid receptor 1 (CB1).[1][2] Its unique pharmacological profile, characterized by a long duration of action, has established it as a critical tool for investigating the endocannabinoid system and as a stabilizing agent for the crystallization of the human CB1 receptor.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, binding and functional activity, and in vivo effects. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts targeting the CB1 receptor.

Mechanism of Action

This compound acts as a competitive and irreversible antagonist at the human CB1 receptor.[1][4] Its mechanism involves tight binding to the receptor, effectively blocking the signaling induced by cannabinoid agonists.[1] This irreversible antagonism leads to a long-lasting blockade of CB1 receptor function, a property that distinguishes it from reversible antagonists like SR141716A (rimonabant).[1][2] The sustained in vivo effects of this compound are consistent with it acting as a pseudo-irreversible antagonist.[5]

Quantitative Pharmacology

The pharmacological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound

| Assay Type | Agonist | Cell Line | Parameter | Value | Reference |

| β-arrestin 2 Recruitment | CP55,940 | hCB1 CHO | pA2 | 8.83 | [1] |

| cAMP Accumulation | CP55,940 | hCB1 CHO | pA2 | 9.27 | [1] |

| cAMP Accumulation | THC | hCB1 CHO | pA2 | 8.94 | [1] |

Table 2: In Vivo Antagonist Effects of this compound in Mice (Tail-Withdrawal Assay)

| Agonist | This compound Dose (mg/kg) | Effect | Reference |

| WIN 55,212 | 0.3 | Increased ED50 to 4.0 mg/kg | [5] |

| WIN 55,212 | 3.0 | 100 mg/kg of agonist only produced 71% of maximum effect | [5] |

| THC | 0.3, 3.0, 10 | Flattened dose-effect function; 300 mg/kg of agonist produced <50% of maximum effect | [5] |

| AM4054 | 10 | Flattened dose-effect function | [5] |

Table 3: Duration of In Vivo Antagonism by this compound

| Agonist | This compound Dose (mg/kg) | Species | Assay | Duration of Effect | Reference |

| CP55,940 | 3 | Mouse | Catalepsy, hypothermia, antinociception | Up to 5 days | [1][2] |

| THC | 10 | Mouse | Antinociception | Up to 7 days | [5][6] |

| AM4054 | 10 | Mouse | Antinociception | Up to 7 days | [5][6] |

| AM4054 | 3.2 | Squirrel Monkey | Drug discrimination | More than 7 days | [5][6] |

Signaling Pathways

This compound blocks the canonical signaling pathways associated with the Gi/o-coupled CB1 receptor.[1] Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the recruitment of β-arrestin 2.[1][7] this compound competitively antagonizes these effects.[1][4]

Experimental Protocols

In Vitro Assays

4.1.1. cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit agonist-induced changes in intracellular cAMP levels.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (hCB1 CHO).

-

Protocol:

-

hCB1 CHO cells are seeded in 96-well plates and grown to confluence.

-

Cells are pre-treated with various concentrations of this compound or vehicle for a specified duration (e.g., 30 minutes).

-

Forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production, along with a range of concentrations of a CB1 agonist (e.g., CP55,940 or THC).

-

The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit).

-

Data are analyzed to determine the pA2 value of this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist's concentration-response curve.

-

4.1.2. β-arrestin 2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated CB1 receptor.

-

Cell Line: hCB1 CHO cells.

-

Protocol:

-

Cells are plated in a suitable format (e.g., 96-well or 384-well plates).

-

Cells are pre-incubated with this compound or vehicle. To test for irreversible binding, a wash-out step can be included where the antagonist is removed, and cells are washed multiple times before agonist addition.[1]

-

A CB1 agonist (e.g., CP55,940) is added at various concentrations.

-

The recruitment of β-arrestin 2 to the CB1 receptor is measured using a technology such as PathHunter (DiscoverX) or Tango.

-

The data are used to construct agonist dose-response curves in the presence and absence of the antagonist to determine the nature and potency of antagonism.

-

In Vivo Assays

4.2.1. Mouse Cannabinoid Tetrad Assay

This assay assesses the in vivo effects of cannabinoid agonists and the ability of antagonists to block these effects. The tetrad consists of four hallmark effects in mice: antinociception, catalepsy, hypothermia, and locomotor suppression.

-

Animals: Male mice (e.g., C57BL/6).

-

Protocol:

-

Baseline measurements for nociception (e.g., warm-water tail-withdrawal assay), catalepsy (e.g., bar test), and body temperature are taken.

-

Mice are pre-treated with a single injection of this compound (e.g., 3 mg/kg) or vehicle.

-

At various time points after antagonist administration (e.g., 1 hour, 2 days, 5 days, 7 days), mice are challenged with a CB1 agonist (e.g., CP55,940 at 1 mg/kg or THC).[1][5]

-

The tetrad effects are measured at the time of expected peak agonist effect.

-

The duration of this compound's antagonist activity is determined by its ability to block the agonist-induced effects at the different time points.

-

4.2.2. Drug Discrimination in Squirrel Monkeys

This behavioral assay is used to evaluate the subjective effects of drugs.

-

Animals: Male squirrel monkeys trained to discriminate a CB1 agonist (e.g., AM4054) from vehicle.

-

Protocol:

-

Monkeys are trained to press one of two levers after receiving the training drug (AM4054) and the other lever after receiving vehicle to obtain a food reward.

-

Once trained, the antagonist effects of this compound are tested. Monkeys are pre-treated with various doses of this compound.

-

After pre-treatment, the monkeys are administered the training drug (AM4054), and the percentage of responses on the drug-appropriate lever is recorded.

-

A dose-dependent decrease in responding on the drug-appropriate lever indicates antagonism. The long-lasting effects of this compound are assessed by testing at different time points after a single dose of the antagonist.[5]

-

Conclusion

This compound is a powerful pharmacological tool with a unique profile as a high-affinity, irreversible antagonist of the CB1 receptor. Its long duration of action in vivo makes it particularly valuable for studies requiring sustained blockade of CB1 signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of cannabinoid pharmacology and those involved in the development of novel therapeutics targeting the endocannabinoid system. The use of this compound in structural biology has already provided significant insights into the architecture of the CB1 receptor, paving the way for rational drug design.[2]

References

- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AM6538 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

AM-6538: A Technical Guide to its Pseudo-Irreversible Binding at the Cannabinoid CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-6538 is a potent and selective antagonist of the cannabinoid receptor 1 (CB1), a G protein-coupled receptor predominantly expressed in the central nervous system. It has garnered significant interest within the research community due to its unique "pseudo-irreversible" or "insurmountable" binding properties, which lead to a long duration of action both in vitro and in vivo. This characteristic, combined with its high affinity for the CB1 receptor, has made this compound an invaluable tool for studying the physiological and pharmacological roles of the endocannabinoid system. Furthermore, its ability to stabilize the CB1 receptor facilitated the groundbreaking determination of the receptor's crystal structure, providing unprecedented insights into its architecture and ligand binding pocket.

This technical guide provides an in-depth overview of the core pharmacological features of this compound, with a focus on its pseudo-irreversible binding mechanism. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts targeting the CB1 receptor.

Mechanism of Action: Pseudo-Irreversible Antagonism

This compound acts as a competitive antagonist at the CB1 receptor, meaning it binds to the same site as endogenous cannabinoids and other agonists, thereby blocking their effects. However, unlike traditional competitive antagonists that exhibit reversible binding, this compound demonstrates a "wash-resistant" binding profile. This suggests that once bound, it dissociates from the receptor at an extremely slow rate, leading to a prolonged and seemingly irreversible antagonism.

While this compound contains a nitrate (B79036) group, initially hypothesized to form a covalent bond with the receptor, mass spectrometry analysis has indicated that it binds as an intact molecule. The pseudo-irreversible nature of its binding is therefore attributed to strong, non-covalent interactions within the CB1 receptor's binding pocket, resulting in a very long residence time.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with the CB1 receptor, as reported in the scientific literature.

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound

| Parameter | Species | Assay System | Agonist | Value | Reference |

| Ki | Human | Radioligand Binding ([³H]-CP55,940) | - | 3.4 ± 1.0 nM | |

| Ki | Human (crystallized construct) | Radioligand Binding ([³H]-CP55,940) | - | 5.1 ± 0.9 nM | |

| IC50 | Human | cAMP Accumulation | CP55,940 | Not explicitly stated, but competitive antagonism demonstrated | |

| IC50 | Human | β-arrestin2 Recruitment | CP55,940 | Not explicitly stated, but competitive antagonism demonstrated | |

| pA₂ | Human | cAMP Accumulation | CP55,940 | Not explicitly stated, but Schild analysis indicated competitive antagonism |

Table 2: In Vivo Antagonist Effects of this compound

| Species | Assay | Agonist(s) | Dose of this compound | Duration of Antagonism | Reference |

| Mouse | Antinociception (Warm-water tail-withdrawal) | AM4054, WIN 55,212, THC | 0.1–10 mg/kg | Up to 7 days | |

| Mouse | Catalepsy, Hypothermia, Antinociception | CP55,940 | 3 mg/kg | Up to 5 days | |

| Squirrel Monkey | Drug Discrimination | AM4054 | 3.2 mg/kg | More than 7 days |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional effects of this compound at the CB1 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the human CB1 receptor (e.g., from CHO-K1 or HEK293 cells).

-

[³H]-CP55,940 (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add a constant concentration of [³H]-CP55,940, cell membranes, and varying concentrations of this compound.

-

For non-specific binding, add a high concentration of a non-labeled CB1 ligand (e.g., WIN 55,212-2).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase, a key signaling pathway of the Gαi/o-coupled CB1 receptor.

-

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human CB1 receptor.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

-

Forskolin (adenylyl cyclase activator).

-

CB1 receptor agonist (e.g., CP55,940).

-

This compound.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

-

Procedure:

-

Plate the CB1-expressing cells in a 96- or 384-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time.

-

To measure inhibition of cAMP production, stimulate the cells with a fixed concentration of a CB1 agonist (e.g., EC₈₀ of CP55,940) in the presence of forskolin.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Generate concentration-response curves for the agonist in the presence and absence of different concentrations of this compound to determine the antagonist's potency (e.g., by calculating the pA₂ value from a Schild plot).

-

β-Arrestin Recruitment Assay

This assay assesses the ability of this compound to block agonist-induced recruitment of β-arrestin to the CB1 receptor, a key event in receptor desensitization and G protein-independent signaling.

-

Materials:

-

Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® CHO-K1 hCB1 β-arrestin cells).

-

CB1 receptor agonist (e.g., CP55,940).

-

This compound.

-

Assay-specific detection reagents.

-

-

Procedure:

-

Plate the cells in a 384-well plate.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle.

-

Add a fixed concentration of the CB1 agonist (e.g., EC₈₀).

-

Incubate for 90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (e.g., chemiluminescence) using a plate reader.

-

Analyze the data to determine the inhibitory potency of this compound.

-

In Vivo Mouse Model of Cannabinoid Antagonism (e.g., Antinociception)

This protocol outlines a general procedure to evaluate the long-lasting antagonist effects of this compound in vivo using a mouse model of cannabinoid-induced antinociception.

-

Animals:

-

Male C57BL/6J mice.

-

-

Materials:

-

This compound.

-

CB1 receptor agonist (e.g., WIN 55,212-2, THC, or AM4054).

-

Vehicle for drug administration.

-

Warm-water bath (for tail-withdrawal assay).

-

-

Procedure:

-

Administer a single dose of this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to the mice.

-

At various time points after this compound administration (e.g., 1 hour, 24 hours, 48 hours, up to 7 days), administer a dose of the CB1 agonist.

-

Assess the antinociceptive response using the warm-water tail-withdrawal assay. Measure the latency for the mouse to withdraw its tail from the warm water.

-

Compare the agonist-induced antinociception in this compound-pretreated mice to that in vehicle-pretreated mice to determine the extent and duration of antagonism.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the characterization of this compound.

CB1 Receptor Signaling Pathways

Caption: CB1 receptor signaling and the inhibitory action of this compound.

Experimental Workflow for In Vitro Functional Antagonism

Caption: Workflow for determining this compound functional antagonism in vitro.

Logical Relationship of this compound's Binding Properties

An In-depth Technical Guide to the Long-Acting Cannabinoid Antagonist AM-6538

AM-6538 is a potent, high-affinity, and long-acting antagonist of the cannabinoid CB1 receptor.[1][2] Developed as a structural analog of rimonabant (B1662492), it has been instrumental in both in vivo pharmacological studies and in the structural elucidation of the CB1 receptor.[1][2][3] Its unique "wash-resistant" or "pseudo-irreversible" binding properties make it a valuable tool for investigating the cannabinoid system, allowing for prolonged receptor blockade and the characterization of agonist efficacy in vivo.[1][4][5]

Core Pharmacological Profile

This compound is a competitive antagonist at the CB1 receptor, demonstrating high affinity in radioligand binding assays.[5][6] Its key characteristic is its pseudo-irreversible nature, where it forms a tight and lasting bond with the CB1 receptor, making it resistant to washout in membrane preparations.[1][5] This prolonged receptor occupancy translates to a long duration of action in vivo, with antagonist effects observed for up to seven days in mice and nonhuman primates following a single administration.[1][4] This contrasts sharply with reversible antagonists like rimonabant, whose effects diminish within 24 hours.[1][4]

The development of this compound stemmed from strategic modifications to the rimonabant scaffold, specifically functionalization at the 5-phenyl ring to enhance its ability to stabilize the ligand-receptor complex.[6][7] This stability was a key factor that facilitated the successful crystallization and structure determination of the human CB1 receptor.[6][8][9][10]

Chemical Structure: 4-(4-(1-(2,4-dichlorophenyl)-4-methyl-3-(piperidin-1-ylcarbamoyl)-1H-pyrazol-5-yl)phenyl)but-3-yn-1-yl nitrate.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Receptor | Species | Value | Reference |

| Ki | CB1 | Human | 3.4 ± 1.0 nM | [6] |

| Ki (crystallized construct) | CB1 | Human | 5.1 ± 0.9 nM | [6] |

Table 2: In Vivo Antagonist Effects of this compound on Cannabinoid Agonists in Mice (Warm-Water Tail-Withdrawal Assay)

| Agonist | This compound Pretreatment Dose (mg/kg) | Agonist ED50 (mg/kg) | Maximum Effect (%) | Reference |

| AM4054 | Vehicle | - | 100 | [1] |

| 0.3 | > rightward shift | - | [1] | |

| 10.0 | - | < 100 (flattened curve) | [1] | |

| WIN 55,212 | Vehicle | - | 100 | [1] |

| 0.3 | 4.0 | - | [1] | |

| 3.0 | - | 71 | [1] | |

| Δ⁹-THC | Vehicle | - | 100 | [1] |

| 0.3, 3.0, 10.0 | Not determinable | < 50 (flattened curve) | [1] |

Table 3: In Vivo Antagonist Effects of this compound in Squirrel Monkeys (Drug Discrimination Assay vs. AM4054)

| This compound Pretreatment Dose (mg/kg) | Fold Increase in AM4054 ED50 | Duration of Effect | Reference |

| 1.0 | > 6-fold | - | [1] |

| 3.0 | 60-fold | - | [1] |

| 3.2 | - | > 7 days | [1][4] |

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist, blocking the canonical signaling pathways of the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[5] Activation by an agonist leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of ion channels.[5][11] The receptor also engages with β-arrestin pathways.[5] this compound competitively blocks agonists like THC and CP55,940 from initiating these downstream effects.[5][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

Protocol Steps:

-

Membrane Preparation: Membranes from cells overexpressing the human CB1 receptor (e.g., HEK-293 or CHO cells) are prepared.[1][2]

-

Incubation: Membranes are incubated with a known concentration of a radiolabeled CB1 agonist (e.g., [³H]-CP55,940) and varying concentrations of the unlabeled competitor ligand (this compound).[6]

-

Wash-Resistant Variation: To test for pseudo-irreversibility, membranes are pre-incubated with this compound, then washed multiple times to remove any unbound ligand before the addition of the radioligand.[1][6][7]

-

Separation: The incubation mixture is rapidly filtered to separate the membranes (with bound radioligand) from the solution (containing free radioligand).

-

Quantification: The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.

This assay assesses the analgesic (antinociceptive) effects of cannabinoid agonists and the ability of an antagonist to block these effects.[1][4]

Protocol Steps:

-

Animal Acclimation: Male mice are acclimated to the testing environment.

-

Pretreatment: Animals are pretreated with an intraperitoneal (i.p.) injection of this compound at various doses (e.g., 0.1–10 mg/kg) or vehicle.[1]

-

Waiting Period: A specific time interval elapses between pretreatment and agonist administration (e.g., 1 hour, 24 hours, up to 7 days) to assess the duration of antagonism.[1]

-

Agonist Administration: A cannabinoid agonist (e.g., THC, AM4054, WIN 55,212) is administered.[1]

-

Nociceptive Testing: At the time of peak agonist effect, the distal portion of the mouse's tail is immersed in a warm water bath. The latency to withdraw the tail is recorded.

-

Data Analysis: The data are often converted to a percentage of the maximum possible effect (%MPE). Dose-effect curves are generated for the agonist in the presence of different doses of this compound, and ED₅₀ values are calculated to quantify the antagonist's potency.[1]

This behavioral pharmacology assay determines if a novel drug produces subjective effects similar to a known training drug. It is used to assess the antagonist properties of this compound against the discriminative stimulus effects of a cannabinoid agonist.[1][4]

Protocol Steps:

-

Training: Male squirrel monkeys are trained to discriminate between an injection of a CB1 agonist (e.g., AM4054) and vehicle. This is typically done in an operant chamber where pressing one lever after receiving the drug results in a reward (e.g., food pellet), while pressing another lever after receiving the vehicle results in a reward.

-

Testing: Once training criteria are met, test sessions are conducted.

-

Antagonist Challenge: Prior to the session, monkeys are pretreated with this compound (e.g., 1.0 or 3.2 mg/kg).[1]

-

Agonist Administration: After the pretreatment interval, a dose of the training agonist (AM4054) is administered.

-

Data Collection: The number of responses on each lever is recorded. The primary dependent measure is the percentage of responses on the drug-appropriate lever.

-

Data Analysis: Dose-effect curves for the agonist are generated in the presence and absence of the antagonist. A rightward shift in the agonist's dose-effect curve indicates competitive antagonism.[1]

Conclusion

This compound is a uniquely powerful pharmacological tool for the study of the CB1 receptor. Its high affinity and pseudo-irreversible binding kinetics provide a means for achieving a sustained and profound blockade of CB1 receptor function in vivo.[1][8] This has not only enabled detailed investigations into the efficacy and receptor reserve of various cannabinoid agonists but was also pivotal in obtaining the first high-resolution crystal structure of the human CB1 receptor, a landmark achievement in the field.[6][9] For researchers in pharmacology and drug development, this compound remains a critical compound for dissecting the complex roles of the endocannabinoid system.

References

- 1. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AM6538 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal Structure of the Human Cannabinoid Receptor CB1 – Center for Drug Discovery [cdd.neu.edu]

- 10. rcsb.org [rcsb.org]

- 11. guidetopharmacology.org [guidetopharmacology.org]

An In-Depth Technical Guide to AM-6538: A High-Affinity, Long-Acting CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract